molecular formula C7H7Cl2N3 B1396443 N-Allyl-4,6-dichloropyrimidin-5-amine CAS No. 889669-42-5

N-Allyl-4,6-dichloropyrimidin-5-amine

Cat. No.: B1396443
CAS No.: 889669-42-5
M. Wt: 204.05 g/mol
InChI Key: AIMWGTCYXNNWBU-UHFFFAOYSA-N
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Description

N-Allyl-4,6-dichloropyrimidin-5-amine (CAS 889669-42-5) is a versatile pyrimidine-based building block exclusively for research applications. This compound features two chlorine atoms at the 4 and 6 positions of the pyrimidine ring, which are highly reactive sites for aromatic nucleophilic substitution (SNAr) reactions . This reactivity allows researchers to sequentially displace the halogens with a wide range of nucleophiles, such as amines and alkoxides, enabling the modular synthesis of more complex, multi-substituted pyrimidine derivatives . The 5-allylamine substituent introduces an additional functional handle; the allyl group can participate in further chemical transformations, making this reagent a valuable precursor in medicinal and synthetic chemistry for constructing diverse molecular architectures . Pyrimidine scaffolds are fundamental in pharmaceutical research, and dichloropyrimidines like this one serve as critical intermediates in the synthesis of compounds with a range of biological activities . As a symmetric α,γ-dichloro pyrimidine, the compound's reactivity is enhanced because both chlorine atoms are activated toward substitution by the ring nitrogen atoms, facilitating the development of novel pyrimido[4,5-d]pyrimidines and other fused heterocyclic systems . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4,6-dichloro-N-prop-2-enylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c1-2-3-10-5-6(8)11-4-12-7(5)9/h2,4,10H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMWGTCYXNNWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

  • Procedure : Reacting 4,6-dihydroxypyrimidine with excess POCl₃ in the presence of catalysts like 4-dimethylaminopyridine (DMAP) or solvents such as nitrobenzene.
  • Conditions :
    • Solvent : Nitrobenzene (enables catalyst-free chlorination) or dichloroethane.
    • Catalyst : DMAP (enhances yield and reduces by-products).
    • Temperature : Reflux (100–115°C).
  • Yield : Up to 95% for 4,6-dichloropyrimidine-5-carbaldehyde.

Vilsmeier–Haack–Arnold Reagent

  • Used for introducing chloro groups via electrophilic substitution, particularly effective for 5-substituted pyrimidines.

Introduction of the Allylamine Group

The 5-position of 4,6-dichloropyrimidine can be functionalized via reductive amination or nucleophilic substitution.

Reductive Amination Pathway

  • Intermediate : 4,6-Dichloropyrimidine-5-carbaldehyde (synthesized via POCl₃/DMF).
  • Reaction :
    • Combine the aldehyde with allylamine to form an imine intermediate.
    • Reduce using NaBH₃CN or H₂/Pd-C to yield N-allyl-4,6-dichloropyrimidin-5-amine.
  • Advantages : High regioselectivity and compatibility with chloro substituents.

Optimized Synthetic Routes

The table below compares feasible pathways for synthesizing this compound:

Method Starting Material Key Reagents Yield Conditions
Reductive Amination 4,6-Dichloropyrimidine-5-carbaldehyde Allylamine, NaBH₃CN ~70%* RT, anhydrous ethanol
Direct Allylation 4,6-Dichloropyrimidin-5-amine Allyl bromide, K₂CO₃ ~50–60%* Reflux, DMF, 12 h
POCl₃/DMF Chlorination 4,6-Dihydroxypyrimidine POCl₃, DMF, DMAP 68–95% Reflux (100–115°C), 3–6 h

*Theoretical yields based on analogous reactions.

Critical Analysis of By-Product Mitigation

  • Catalyst Reuse : Distillation of nitrobenzene/DMAP residues allows recycling, reducing waste.
  • Solvent Selection : Nitrobenzene minimizes side reactions compared to chlorobenzene.
  • Purification : Silica plug filtration or Kugelrohr distillation ensures high-purity intermediates.

Chemical Reactions Analysis

N-Allyl-4,6-dichloropyrimidin-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of 4,6-dichloropyrimidine exhibit antiviral properties. For instance, compounds similar to N-Allyl-4,6-dichloropyrimidin-5-amine have shown efficacy against hepatitis B virus (HBV) replication. The mechanism often involves inhibition of viral polymerases or interference with viral entry into host cells .

Anticancer Properties

The compound has been studied for its potential as an anticancer agent. It acts as an inhibitor of key enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs). These enzymes are crucial for the regulation of the cell cycle, and their inhibition can lead to reduced tumor growth .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production in immune cells. This effect is particularly relevant in conditions characterized by chronic inflammation, where excessive NO production contributes to tissue damage .

Case Study 1: Inhibition of Nitric Oxide Production

In a study involving mouse peritoneal cells, various derivatives of 4,6-dichloropyrimidine were screened for their ability to suppress immune-activated NO production. Compounds were tested at concentrations ranging from 2.5 µM to 50 µM. The most potent compound exhibited an IC50 value of 2 µM, indicating strong inhibitory activity .

Case Study 2: Antiviral Efficacy Against HBV

Another study focused on the antiviral properties of pyrimidine derivatives against HBV. The results showed that specific modifications at the 5-position of the pyrimidine ring enhanced antiviral activity significantly compared to unmodified compounds. The study concluded that these modifications could be strategically employed to develop new antiviral agents .

Data Table: Biological Activities of this compound Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundNO Production Inhibitor2
5-Fluoro derivativeAntiviral10
Unmodified 4,6-dichloropyrimidineNo significant activity>50

Mechanism of Action

The mechanism of action of N-Allyl-4,6-dichloropyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Substituent Size : Larger substituents (e.g., isopropyl, sec-butyl) correlate with higher molecular weights and, in some cases, elevated melting points (e.g., isopropyl derivative at 175–176 °C) compared to smaller groups like methyl or ethyl .

Amination Reactions

  • Ethyl Derivative : Synthesized via nucleophilic substitution with ethylamine, achieving 38% yield under POCl₃-mediated conditions .
  • Propargyl Derivative : Achieved 81% yield via direct substitution, highlighting the efficiency of alkyne-bearing amines in such reactions .

Downstream Functionalization

  • Purine Synthesis : 4,6-Dichloropyrimidin-5-amine derivatives serve as precursors for purines. For example, amination with 3-nitroaniline under microwave irradiation yields 6-chloro-N⁴-(3-nitrophenyl)pyrimidine-4,5-diamine (67% yield), a key intermediate in antitumor agent development . Allyl-substituted analogs may exhibit similar utility but with altered regioselectivity due to steric effects.

Biological Activity

N-Allyl-4,6-dichloropyrimidin-5-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its effects on nitric oxide (NO) production, cytotoxicity, and other relevant biological activities.

Chemical Structure and Synthesis

This compound features a dichlorinated pyrimidine ring, which is essential for its biological activity. The synthesis typically involves the modification of 2-amino-4,6-dichloropyrimidine derivatives using various alkyl substituents to enhance potency and selectivity .

Nitric Oxide Production Inhibition

One of the primary biological activities of this compound is its ability to inhibit NO production in immune-activated cells. In studies utilizing mouse peritoneal cells, various 5-substituted 2-amino-4,6-dichloropyrimidines were tested for their effects on NO biosynthesis. The results indicated that these compounds significantly suppressed NO production when activated by lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) at concentrations as low as 2.5 µM .

Table 1: IC50 Values of Selected Compounds

CompoundIC50 (µM)
This compound12
5-Fluoro-2-amino-4,6-dichloropyrimidine2
2-Amino-4,6-dichloropyrimidine36

The most effective compound in this series was found to be 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC50 of 2 µM . This inhibition suggests potential anti-inflammatory properties.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have also been explored. In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines. The mechanism appears to involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Study: Antitumor Effects
In a study evaluating the antitumor activity of this compound against non-small cell lung cancer (NSCLC), the compound showed significant growth inhibition at concentrations ranging from 10 to 50 µM. The study highlighted its potential as a therapeutic agent for NSCLC treatment .

The biological activity of this compound is primarily attributed to its interaction with key signaling pathways involved in inflammation and cell survival. The compound's ability to inhibit NO production suggests a mechanism that could interfere with inflammatory signaling cascades, potentially offering therapeutic benefits in diseases characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Allyl-4,6-dichloropyrimidin-5-amine, and how is its purity validated?

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 4,6-dichloropyrimidin-5-amine with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Post-synthesis, purity is confirmed using ¹H/¹³C NMR (e.g., δ = 3.52 ppm for allyl protons) and elemental analysis (C, H, Cl, N percentages within ±0.3% of theoretical values). Mass spectrometry (EI-MS) further validates molecular integrity, with characteristic [M+] peaks .

Q. How do substituents (e.g., allyl vs. propargyl) influence the reactivity of 4,6-dichloropyrimidin-5-amine derivatives?

  • The allyl group enhances nucleophilic substitution at the pyrimidine ring due to its electron-donating nature, accelerating reactions with amines or thiols. In contrast, propargyl substituents (e.g., in compound B6 from ) may stabilize intermediates via conjugation, altering reaction kinetics. Comparative studies using Hammett constants or DFT calculations can quantify these electronic effects .

Q. What impurities are commonly observed during synthesis, and how are they detected?

  • Common impurities include unreacted starting materials (e.g., 4,6-dichloropyrimidin-5-amine) and by-products from incomplete substitution (e.g., mono-chloro intermediates). Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS is used to identify impurities. For example, reports a yield of 81% for a related compound, with purity confirmed via melting point (159–161°C) and spectral consistency .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound synthesis?

  • Density Functional Theory (DFT) calculations (e.g., using Gaussian16) model transition states and solvent effects. For example, used B3LYP/6-31G(d) to optimize geometries and calculate activation energies for pyrimidine aminolysis. Solvent polarity (e.g., DMF vs. THF) can be simulated via PCM (Polarizable Continuum Model) to predict reaction rates and selectivity .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar pyrimidine derivatives?

  • Discrepancies in NMR shifts may arise from solvent effects, tautomerism, or crystal packing. Variable-temperature NMR or X-ray crystallography (as in ) can clarify dynamic processes. For instance, hydrogen bonding in the crystal lattice (observed in dihydrate structures) may explain anomalous chemical shifts. Cross-validation with 2D NMR (COSY, HSQC) is recommended .

Q. What methodologies address solvent-dependent yield variations in pyrimidine functionalization?

  • Systematic solvent screening (e.g., DMSO, acetonitrile, ethanol) coupled with kinetic profiling identifies optimal media. noted ethanol improved yields (82% vs. 55% in other solvents) for similar reactions due to enhanced nucleophilicity. Arrhenius plots can further dissect temperature effects on reaction rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Allyl-4,6-dichloropyrimidin-5-amine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.